

# TUG-905: A Technical Guide to a Potent GPR40/FFA1 Agonist

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## Compound of Interest

Compound Name: TUG-905

Cat. No.: B611511

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## Abstract

**TUG-905** is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] This technical guide provides an in-depth overview of **TUG-905**, its primary function, mechanism of action, and key experimental findings. The document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.

## Core Function and Mechanism of Action

**TUG-905**'s primary function revolves around its agonistic activity at the GPR40/FFA1 receptor, which is expressed in various tissues, including the brain.[3] In the hypothalamus, a critical region for regulating energy homeostasis, **TUG-905** has been shown to exert significant effects. Its activation of GPR40 leads to increased hypothalamic cell proliferation and survival.[1] Furthermore, **TUG-905** administration has been demonstrated to reduce body mass and elevate the expression of pro-opiomelanocortin (POMC) mRNA, a precursor to neuropeptides that regulate appetite and energy expenditure.[1]

The principal signaling pathway activated by **TUG-905** involves the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK).[4][5][6] This activation, in turn, stimulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival

and neurogenesis.[4][5][6] Notably, the signaling cascade initiated by **TUG-905** appears to be independent of the ERK and Akt pathways.[4][5]

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of **TUG-905**.

Table 1: In Vitro Activity of **TUG-905**

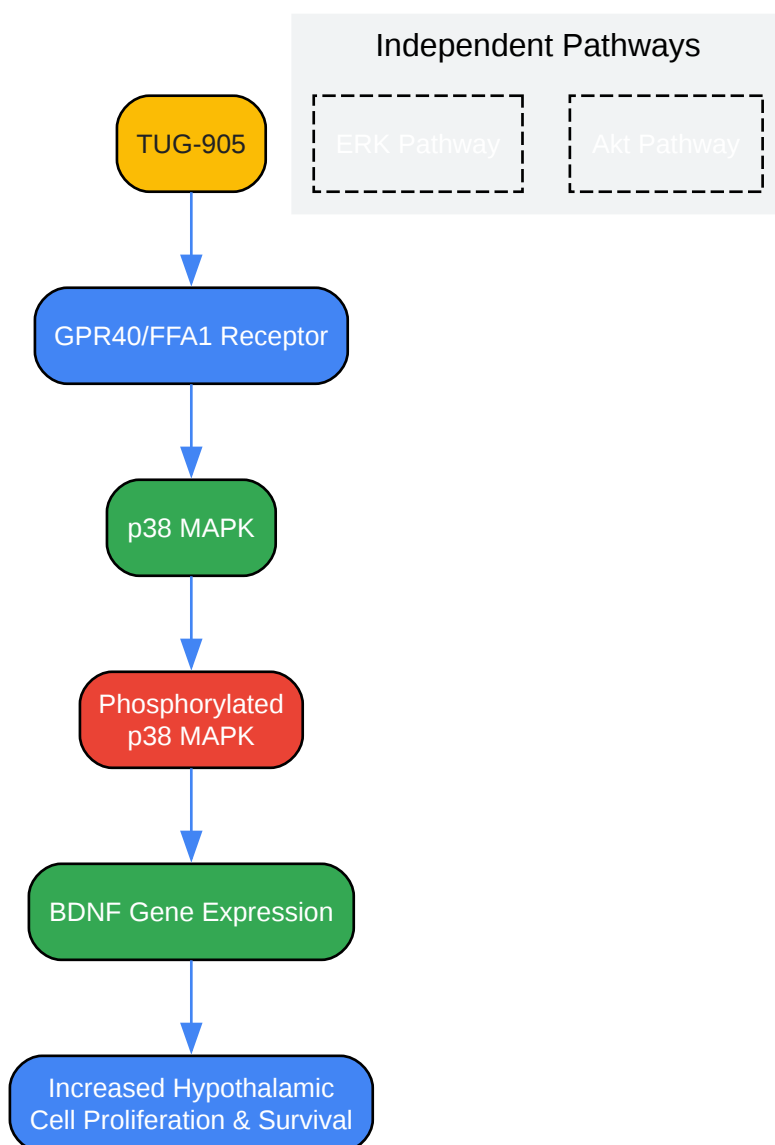
Parameter	Value	Cell Line/Assay	Reference
pEC50	7.03	Flp-In T-REx cells (for murine FFA1)	[7][8]
Selectivity	>1000-fold for mFFA1 over mFFA4	Flp-In T-REx cells	[8]
Effective Concentration	10 $\mu$ M	Neuro2a (murine neuroblastoma) cells	[1]

Table 2: In Vivo Effects of **TUG-905** in Mice

Parameter	Dosage and Administration	Effect	Reference
Body Mass	2.0 $\mu$ L of 1.0 mM solution; intracerebroventricular (i.c.v.) injection, twice daily for 6 days	Reduction in body mass	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Caloric Intake	2.0 $\mu$ L of 1.0 mM solution; i.c.v. injection, twice daily for 6 days	Trend toward reduced caloric intake	<a href="#">[1]</a>
Gene Expression (Hypothalamus)	2.0 $\mu$ L of 1.0 mM solution; i.c.v. injection, twice daily for 6 days	Increased POMC mRNA expression	<a href="#">[1]</a>
Inflammation (Hypothalamus)	2.0 $\mu$ L of 1.0 mM solution; i.c.v. injection, twice daily for 6 days	Increase in IL-10 and IL-6	<a href="#">[1]</a>

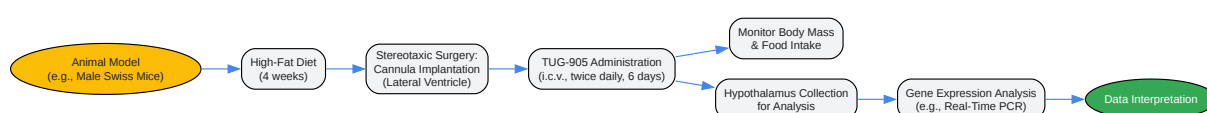
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of **TUG-905** and a general workflow for its in vivo administration.



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Caption: **TUG-905** activates the GPR40/FFA1 receptor, leading to the phosphorylation of p38 MAPK and subsequent upregulation of BDNF gene expression, which promotes hypothalamic neurogenesis. This pathway is independent of ERK and Akt signaling.



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